molecular formula C13H20BrN3 B14911455 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine

Cat. No.: B14911455
M. Wt: 298.22 g/mol
InChI Key: AGRHPJJQCLUBRG-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyridine ring, along with a propyl group attached to the piperazine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl typically involves a multi-step process:

    Bromination: The starting material, 5-methylpyridine, undergoes bromination to introduce a bromine atom at the 3-position.

    Piperazine Formation: The brominated intermediate is then reacted with propylpiperazine under suitable conditions to form the desired piperazine derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyridine ring, along with the propyl group on the piperazine ring, contribute to its binding affinity and specificity. The hydrochloride salt form enhances its solubility, allowing it to effectively reach its targets in biological systems.

Comparison with Similar Compounds

  • 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, HCl
  • 1-(5-Bromo-3-methylpyridin-2-yl)piperazine

Comparison: 1-(3-Bromo-5-methylpyridin-2-yl)-4-propylpiperazine, HCl is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups

Properties

Molecular Formula

C13H20BrN3

Molecular Weight

298.22 g/mol

IUPAC Name

1-(3-bromo-5-methylpyridin-2-yl)-4-propylpiperazine

InChI

InChI=1S/C13H20BrN3/c1-3-4-16-5-7-17(8-6-16)13-12(14)9-11(2)10-15-13/h9-10H,3-8H2,1-2H3

InChI Key

AGRHPJJQCLUBRG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C(C=N2)C)Br

Origin of Product

United States

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